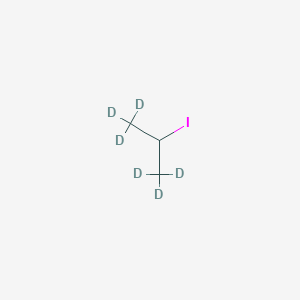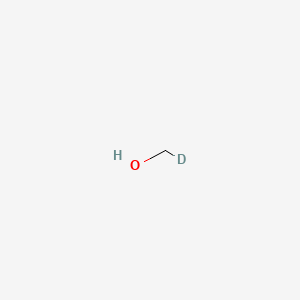
dipotassium;nickel(2+);tetracyanide;hydrate
概要
説明
作用機序
Target of Action
Potassium tetracyanonickelate(II) hydrate is an inorganic compound that primarily targets the lungs It’s known to have a significant impact when inhaled, ingested, or in contact with skin .
Mode of Action
It consists of potassium ions and the tetracyanonickelate coordination complex, which is square planar
Biochemical Pathways
It can be used as a precursor for the synthesis of hofmann-type metal-organic frameworks (mofs) with high open metal sites density . It can also be used in the synthesis of an anion-exchange resin for the removal of residual cyanide complexes in industrial plating wastewater .
Pharmacokinetics
It’s known to be harmful if swallowed, inhaled, or in contact with skin .
Result of Action
It’s known to be highly toxic and may cause cancer by inhalation . It’s also harmful if swallowed or in contact with skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Potassium tetracyanonickelate(II) hydrate. For instance, contact with acids liberates toxic gas . It’s also important to note that this compound is very toxic to aquatic life with long-lasting effects .
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium nickel(2+) tetracyanide hydrate can be synthesized by reacting nickel(II) salts with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving nickel(II) chloride or nickel(II) sulfate in water.
- Adding potassium cyanide to the solution while stirring.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Crystallizing the product by evaporating the solvent or cooling the solution .
Industrial Production Methods
Industrial production of dipotassium nickel(2+) tetracyanide hydrate follows similar principles but on a larger scale. The process involves:
- Using industrial-grade nickel(II) salts and potassium cyanide.
- Employing continuous reactors to maintain optimal reaction conditions.
- Utilizing crystallization techniques to isolate and purify the product .
化学反応の分析
Types of Reactions
Dipotassium nickel(2+) tetracyanide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of nickel(III) complexes.
Reduction: It can be reduced by reducing agents, resulting in the formation of nickel(I) species.
Substitution: Ligand exchange reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Ligand exchange with phosphines or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Nickel(III) cyanide complexes.
Reduction: Nickel(I) cyanide complexes.
Substitution: Nickel complexes with new ligands, such as phosphine or amine ligands.
科学的研究の応用
Dipotassium nickel(2+) tetracyanide hydrate has several scientific research applications:
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for potential use in drug delivery systems due to its coordination properties.
類似化合物との比較
Similar Compounds
Potassium tetracyanoplatinate(II) hydrate: Similar structure but with platinum as the central metal ion.
Potassium tetracyanopalladate(II) hydrate: Similar structure but with palladium as the central metal ion.
Potassium hexacyanoruthenate(II) hydrate: Contains ruthenium as the central metal ion and six cyanide ligands.
Uniqueness
Dipotassium nickel(2+) tetracyanide hydrate is unique due to its specific coordination properties and the ability to form stable complexes with nickel(II) ions. This makes it particularly useful in the synthesis of metal-organic frameworks and anion-exchange resins, where high open metal sites density and effective cyanide removal are essential .
特性
IUPAC Name |
dipotassium;nickel(2+);tetracyanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.Ni.H2O/c4*1-2;;;;/h;;;;;;;1H2/q4*-1;2*+1;+2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZJEIWYJQFLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2K2N4NiO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333844 | |
| Record name | Dipotassium tetracyanonickelate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339527-86-5 | |
| Record name | Dipotassium tetracyanonickelate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















